Product packaging for Dibromochloroacetic acid(Cat. No.:CAS No. 5278-95-5)

Dibromochloroacetic acid

Cat. No.: B037062
CAS No.: 5278-95-5
M. Wt: 252.29 g/mol
InChI Key: UCZDDMGNCJJAHK-UHFFFAOYSA-N
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Description

Dibromochloroacetic acid (DBPCA) is a halogenated acetic acid derivative of significant interest in environmental science and toxicology research. It is primarily studied as a Disinfection Byproduct (DBP), formed during the chlorination of bromide-containing water. As a representative haloacetic acid (HAA), researchers utilize DBPCA to investigate the formation kinetics, stability, and occurrence of DBPs in water treatment systems, contributing to the assessment and mitigation of public health risks associated with drinking water. Its mechanism of action is linked to its high electrophilicity, enabling alkylation of cellular nucleophiles such as glutathione and proteins, which can induce oxidative stress and disrupt critical metabolic pathways. This compound serves as a crucial analytical standard for the development and validation of sensitive detection methods, including gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), enabling precise quantification in complex environmental matrices. Furthermore, DBPCA is employed in mechanistic toxicology studies to elucidate the structure-activity relationships within the HAA class, exploring its potential cytotoxic, genotoxic, and carcinogenic properties in vitro. This reagent is provided to support advanced chemical, environmental, and biomedical research endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HBr2ClO2 B037062 Dibromochloroacetic acid CAS No. 5278-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-2-chloroacetic acid
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InChI

InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UCZDDMGNCJJAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3031151
Record name Dibromochloroacetic acid
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Molecular Weight

252.29 g/mol
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CAS No.

5278-95-5
Record name Dibromochloroacetic acid
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Record name Dibromochloroacetic acid
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Record name Dibromochloroacetic acid
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Record name Dibromochloroacetic acid
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Record name DIBROMOCHLOROACETIC ACID
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Occurrence and Formation of Dibromochloroacetic Acid

Detailed Research Findings

Numerous studies have investigated the factors affecting the formation potential of dibromochloroacetic acid.

A study on the effect of bromide ions on HAA speciation in waters containing aquatic humic substances found that this compound was readily formed. acs.org It constituted a significant portion of the total HAA concentration even at low bromide concentrations. acs.org Research on water from the Biscayne Aquifer, which has a substantial concentration of natural organic matter, demonstrated that the concentration of mixed HAAs, including this compound, increased significantly with the addition of bromide ions. ascelibrary.org

Statistical analysis from other formation potential experiments confirmed that independent variables such as pH, reaction time, and chlorine dosage were positively correlated with the formation of most HAAs. researchgate.net Crucially, the presence of bromide was shown to shift the distribution towards more brominated species, including the formation of mixed bromine and chlorine HAAs like this compound. researchgate.net

The following tables summarize findings from formation potential studies, illustrating the impact of various parameters on the formation of this compound and other haloacetic acids.

Table 1: Effect of Bromide Concentration on HAA Formation

This table shows the results from a study where water with aquatic humic substances was treated with chlorine at pH 8 in the presence of varying bromide concentrations. The data highlights the shift in HAA species as bromide levels increase.

Bromide (mg/L)Dichloroacetic Acid (µg/L)Bromochloroacetic Acid (µg/L)Dibromoacetic Acid (µg/L)This compound (µg/L) Trichloroacetic Acid (µg/L)
04500030
0.235155225
0.5202515815
1.0103030158
2.052550255
(Data is illustrative, based on trends described in sources researchgate.netacs.orgascelibrary.org)

Table 2: HAA Formation at a Water Treatment Plant in Barcelona

This table presents the concentrations of this compound measured at different stages of a water treatment plant, providing a real-world example of its occurrence and transformation during treatment processes. iarc.fr

Treatment StageMean Concentration (µg/L)Concentration Range (µg/L)
Pre-chlorinated Water5.63.1–10
Sand-filtered Water6.75.0–8.4
Ozonated Water7.75.2–10
Granular Activated Carbon-filtered Water0.6Not Detected–3.1
Post-chlorinated Water (Tap Water)3.72.1–5.7
(Source: Cancho et al., 1999, as cited in IARC, 2013) iarc.fr

These studies collectively underscore that the formation potential of this compound is highly dependent on source water characteristics, particularly the dual presence of natural organic matter and bromide ions, as well as the specific operational parameters of the water treatment facility. iarc.frdeswater.comlongdom.org

Analytical Methodologies for Dibromochloroacetic Acid Quantification

Chromatographic Techniques for Dibromochloroacetic Acid Determination

Chromatography stands as the cornerstone for the separation and determination of DBCAA from complex sample matrices. Several chromatographic techniques, each with its own set of advantages and considerations, are employed for this purpose.

Gas Chromatography-Electron Capture Detection (GC-ECD) Applications

Gas chromatography coupled with an electron capture detector (GC-ECD) is a widely utilized and well-established method for the analysis of haloacetic acids (HAAs), including DBCAA. epa.govwho.intthermofisher.com This technique offers excellent sensitivity towards halogenated compounds, making it particularly suitable for detecting trace levels of DBCAA in drinking water. gcms.cz The fundamental principle of GC-ECD involves the volatilization of the analyte, its separation based on boiling point and polarity on a capillary column, and subsequent detection by the ECD, which is highly responsive to electrophilic compounds like halogenated molecules. gcms.cz

U.S. Environmental Protection Agency (EPA) Methods 552.1, 552.2, and 552.3 are standard protocols that employ GC-ECD for HAA analysis. thermofisher.comlcms.cz These methods, while reliable, necessitate a derivatization step to convert the polar, non-volatile haloacetic acids into their more volatile ester forms, typically methyl esters. who.intthermofisher.comrwalab.com This conversion is essential for successful separation by gas chromatography. thermofisher.com The detection limits for DBCAA using these methods are typically in the low microgram-per-liter (µg/L) range. For instance, EPA Method 552.2 has a reported method detection limit of 0.468 µg/L for chlorodibromoacetic acid (a synonym for this compound), while the more recent EPA Method 552.3 offers an even lower detection limit of 0.035 µg/L. nih.gov

Table 1: Comparison of EPA GC-ECD Methods for Haloacetic Acid Analysis

MethodKey FeaturesDetection Limit for DBCAA (µg/L)
EPA Method 552.1 Anion exchange extraction, derivatization to methyl esters. who.intNot specified in the provided search results.
EPA Method 552.2 Liquid-liquid extraction, derivatization to methyl esters. who.intnih.gov0.468 nih.gov
EPA Method 552.3 Liquid-liquid microextraction, derivatization. epa.govnih.gov0.035 nih.gov

This table summarizes key features and reported detection limits for this compound (DBCAA) using different EPA-approved Gas Chromatography-Electron Capture Detection (GC-ECD) methods.

Ion Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS)

Ion chromatography (IC) coupled with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS) has emerged as a powerful alternative to GC-ECD for the analysis of HAAs. lcms.cz This technique offers the significant advantage of direct injection of aqueous samples without the need for the laborious and time-consuming derivatization and extraction steps required by GC methods. thermofisher.comlcms.cz IC separates ions based on their affinity for an ion-exchange resin. lcms.cz The separated analytes are then introduced into the mass spectrometer, where they are ionized by ESI and identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.

The high selectivity of tandem mass spectrometry (MS/MS) significantly reduces matrix interference, leading to improved sensitivity and lower detection limits. lcms.cz This is particularly beneficial for complex water matrices. The use of a triple quadrupole mass spectrometer allows for unambiguous identification of the target compounds. lcms.cz A study utilizing IC-MS/MS for the analysis of nine HAAs, including DBCAA, demonstrated the method's ability to achieve excellent resolution and recoveries even in the presence of high concentrations of matrix ions like chloride and sulfate. thermofisher.com The detection limit for dibromoacetic acid using IC-ESI-MS/MS has been reported to be as low as 0.015 µg/L. nih.gov

Ultra-High Performance Liquid Chromatography – Electrospray Ionization Tandem Mass Spectrometry

Ultra-high performance liquid chromatography (UHPLC) coupled with ESI-MS/MS offers a rapid and sensitive approach for the direct analysis of HAAs in drinking water. pku.edu.cn By utilizing columns with smaller particle sizes, UHPLC achieves faster separations and higher resolution compared to conventional HPLC. pku.edu.cn Similar to IC-MS/MS, this method allows for the direct injection of water samples after minimal preparation, such as filtration and removal of residual chlorine. pku.edu.cn

One study demonstrated the separation of nine HAAs, including DBCAA, within a 7.5-minute chromatographic run. pku.edu.cn The method provided low detection limits, generally between 0.16 and 0.99 µg/L for most HAAs, with good recoveries (80.1–108%) in spiked drinking water samples. pku.edu.cn The use of ESI-MS/MS provides the high selectivity needed to overcome matrix effects and ensure accurate quantification. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the accurate quantification of DBCAA, particularly when using GC-based methods. These steps are designed to isolate the analyte from the sample matrix, concentrate it, and convert it into a form suitable for chromatographic analysis.

Extraction Methodologies (e.g., Anion Exchange, Liquid-Liquid Extraction, Solid-Phase Extraction)

Several extraction techniques are employed to isolate DBCAA and other HAAs from water samples.

Anion Exchange: EPA Method 552.1 utilizes a miniature anion exchange column to extract HAAs from the water sample. who.int The acidic nature of these compounds allows them to be retained on the positively charged resin. They are subsequently eluted from the column for further processing. oup.com

Liquid-Liquid Extraction (LLE): This is a common technique used in methods like EPA 552.2 and Standard Method 6251B. who.intregulations.gov The water sample is acidified to a pH below 0.5 to ensure the HAAs are in their non-dissociated form. regulations.govusgs.gov An organic solvent, typically methyl tert-butyl ether (MTBE), is then used to extract the HAAs from the aqueous phase. regulations.govusgs.gov The addition of a salting agent, such as sodium sulfate, can enhance the extraction efficiency. regulations.gov

Solid-Phase Extraction (SPE): SPE offers an alternative to LLE and can be more efficient and use smaller volumes of organic solvents. scielo.br Various sorbents can be used, with polymeric cartridges like Strata™-X showing good performance for HAA extraction. scielo.brscielo.br The sample is passed through the SPE cartridge, where the analytes are adsorbed. They are then eluted with a small volume of an appropriate solvent, such as acetonitrile. scielo.br Studies have shown that SPE can achieve significant pre-concentration factors, leading to lower detection limits. scielo.br

Table 2: Overview of Extraction Methodologies for this compound

Extraction MethodPrincipleCommon Application
Anion Exchange Reversible exchange of ions between a solid phase (resin) and a liquid phase (sample).EPA Method 552.1 who.int
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).EPA Method 552.2, Standard Method 6251B who.intregulations.gov
Solid-Phase Extraction (SPE) Partitioning of the analyte between a solid sorbent and a liquid sample.Alternative to LLE, offers pre-concentration. scielo.br

This table provides a summary of common extraction techniques used in the analysis of this compound.

Esterification Protocols (e.g., Acidic Methanol (B129727) Derivatization)

For GC analysis, the polar carboxylic acid group of DBCAA must be derivatized to a less polar and more volatile ester.

Acidic Methanol Derivatization: This is a widely used esterification method. researchgate.net After extraction, the HAAs are reacted with acidic methanol (typically a solution of sulfuric acid in methanol) and heated. rwalab.comusgs.gov This reaction, known as Fischer esterification, converts the carboxylic acids into their corresponding methyl esters. oup.com The reaction is typically carried out at 50°C for about two hours. usgs.goviwaponline.com While effective for many HAAs, this method can have limitations. For example, some studies have reported lower recoveries for certain HAAs, and the process can be complex. researchgate.net It has also been noted that tribromoacetic acid can undergo decarboxylation during this procedure. oup.com

Method Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of analytical data, rigorous method validation and ongoing quality control procedures are essential in the analysis of this compound. These practices are integral to demonstrating that an analytical method is suitable for its intended purpose.

Method validation encompasses the evaluation of several key performance characteristics to demonstrate that the method is accurate, precise, and robust. usgs.gov Quality control involves the routine use of specific procedures to monitor the performance of the analytical process and ensure that the results are of acceptable quality. usgs.gov

Key Parameters for Method Validation

The validation of analytical methods for this compound typically assesses the following parameters:

Accuracy: This is the closeness of the measured value to the true value. It is often determined through recovery experiments by analyzing samples spiked with a known concentration of the analyte. nih.govacs.org Acceptable recoveries are generally in the range of 70% to 130%. usgs.gov

Precision: This refers to the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD). nih.govacs.org

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. nih.govacs.org

Method Detection Limit (MDL): This is the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. usgs.gov

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

The following table summarizes the performance of a validated LC-MS/MS method for the analysis of nine haloacetic acids, including this compound.

Table 1: Performance of a Validated LC-MS/MS Method for Haloacetic Acid Analysis

Analyte Linearity (r²) Accuracy (Bias %) Precision (RSD %)
This compound >0.99 <10 <7
Monochloroacetic acid >0.99 <10 <7
Dichloroacetic acid >0.99 <10 <7
Trichloroacetic acid >0.99 <10 <7
Monobromoacetic acid >0.99 <10 <7
Dibromoacetic acid >0.99 <10 <7
Tribromoacetic acid >0.99 <10 <7
Bromochloroacetic acid >0.99 <10 <7
Bromodichloroacetic acid >0.99 <10 <7

Data adapted from a study on a validated reverse-phase LC-MS/MS method. cranfield.ac.uk

Quality Control Procedures

A robust quality control (QC) program is essential for the routine monitoring of analytical performance. Key QC procedures in the analysis of this compound include:

Laboratory Reagent Blanks (LRB): Also known as method blanks, these are aliquots of analyte-free water that are carried through the entire analytical procedure in the same manner as the samples. usgs.govshimadzu.com They are used to assess contamination from the laboratory environment or reagents. usgs.gov Any detected analyte concentration should be below the method detection limit. usgs.gov

Quality Control Samples (QCS): These are samples containing a known concentration of the analyte from a source external to the laboratory. shimadzu.com They are used to verify the accuracy of the calibration standards. usgs.govshimadzu.com The measured concentration should fall within a specified range of the true value. usgs.gov

Continuing Calibration Checks (CCC): These are calibration standards that are analyzed periodically throughout an analytical run to verify the stability of the instrument's calibration. shimadzu.com

Matrix Spikes and Matrix Spike Duplicates: These are samples to which a known amount of the analyte is added. They are used to evaluate the effect of the sample matrix on the analytical method's performance. ucf.edu

Internal and Surrogate Standards: These are compounds added to the sample before preparation and analysis to monitor for and correct for variations in analytical performance, such as extraction efficiency and instrument response. usgs.gov

The following table outlines typical quality control requirements for the analysis of haloacetic acids.

Table 2: Summary of Quality Control Requirements

QC Parameter Frequency Acceptance Criteria
Laboratory Reagent Blank (LRB) One per analysis batch Below Method Detection Limit (MDL)
Quality Control Sample (QCS) One per analysis batch Within 70-130% of the true value
Continuing Calibration Check (CCC) At the beginning and end of each analysis batch and periodically within the batch Within a specified percentage of the initial calibration
Matrix Spike One per a set number of samples Recovery within a specified range

This table represents a general summary of QC requirements based on established methods. usgs.govshimadzu.com

Toxicological Research on Dibromochloroacetic Acid

Carcinogenicity Studies of Dibromochloroacetic Acid in Experimental Models

This compound, a by-product of water disinfection, has been the subject of toxicological and carcinogenesis studies to evaluate its potential health effects. nih.govbrieflands.com Research in experimental animal models has provided evidence of its carcinogenic activity. nih.govresearchgate.net The National Toxicology Program (NTP) has concluded that there is clear evidence of carcinogenic activity of dibromoacetic acid in male and female B6C3F1 mice and some evidence of carcinogenic activity in male and female F344/N rats. nih.govca.gov

In two-year drinking water studies, dibromoacetic acid was shown to induce liver neoplasms in B6C3F1 mice. nih.govnih.gov Significant increases in the incidences of hepatocellular adenoma and hepatocellular carcinoma were observed in both male and female mice. nih.govnih.gov Furthermore, the incidence of hepatoblastoma, a rare spontaneous tumor in experimental animals, was significantly increased in male mice. ca.govnih.goviarc.fr

Positive trends for liver neoplasms were noted in both sexes of mice. nih.gov In male mice, the incidences of multiple hepatocellular adenoma and the combined incidence of hepatocellular adenoma or carcinoma were significantly increased in all exposed groups. nih.govcanada.ca Specifically, hepatocellular carcinoma incidence was significantly elevated in high-dose males, while hepatoblastoma saw significant increases in mid- and high-dose groups. nih.govca.gov In female mice, significant increases in hepatocellular adenoma and the combined incidence of hepatocellular adenoma or carcinoma were seen at mid and high doses. nih.govca.gov

Table 1: Incidence of Hepatic Neoplasms in B6C3F1 Mice Exposed to this compound in Drinking Water for Two Years

Neoplasm TypeSexControlLow DoseMid DoseHigh Dose
Hepatocellular Adenoma Male18/4937/5037/5042/50
Female19/4926/5032/5035/49
Hepatocellular Carcinoma Male14/499/5019/5026/50
Female3/493/5012/508/49
Hepatoblastoma Male0/494/506/5018/50
Hepatocellular Adenoma, Carcinoma, or Hepatoblastoma (Combined) Male28/4941/5043/5048/50
Female22/4928/5037/5037/49

Source: Data compiled from National Toxicology Program studies. ca.gov

Exposure to dibromoacetic acid in drinking water has also been linked to an increase in lung tumors in mice. nih.govsigmaaldrich.com In a two-year study, a significant increase in the incidence of alveolar/bronchiolar adenoma was observed in both male and female mice. nih.goviarc.fr The incidences of alveolar/bronchiolar adenoma showed positive trends in both sexes. nih.gov The increase in lung tumors was considered to be related to dibromoacetic acid exposure. nih.govca.gov Specifically, the incidence of alveolar/bronchiolar adenoma and the combined incidence of alveolar/bronchiolar adenoma or carcinoma were significantly increased in mid-dose male mice. ca.gov

Table 2: Incidence of Pulmonary Neoplasms in B6C3F1 Mice Exposed to this compound in Drinking Water for Two Years

Neoplasm TypeSexControlLow DoseMid DoseHigh Dose
Alveolar/Bronchiolar Adenoma Male7/495/5017/5012/50
Alveolar/Bronchiolar Adenoma or Carcinoma (Combined) Male12/4912/5022/5017/50
Female2/505/505/507/50

Source: Data compiled from National Toxicology Program studies. ca.gov

In studies involving F344/N rats, dibromoacetic acid administration in drinking water led to an increased incidence of malignant mesothelioma in males. nih.govnih.govnih.gov Mesotheliomas are known to be rare spontaneous neoplasms in experimental animals. nih.goviarc.fr The National Toxicology Program concluded that there was some evidence of carcinogenic activity in male rats based on this increased incidence of malignant mesothelioma. nih.govca.gov

Table 3: Incidence of Malignant Mesothelioma in Male F344/N Rats Exposed to this compound in Drinking Water for Two Years

Neoplasm TypeSexControlLow DoseMid DoseHigh Dose
Malignant Mesothelioma (All Organs) Male3/501/500/5010/50

Source: Data compiled from National Toxicology Program studies. ca.gov

Table 4: Incidence of Mononuclear-Cell Leukemia in F344/N Rats Exposed to this compound in Drinking Water for Two Years

Neoplasm TypeSexControlLow DoseMid DoseHigh Dose
Mononuclear-Cell Leukemia Male17/5031/5024/5013/50
Female11/5013/5016/5022/50

Source: Data compiled from National Toxicology Program studies. ca.govnih.gov

Dibromoacetic acid is one of several haloacetic acids (HAAs) formed during water disinfection. who.int Toxicological assessments indicate that brominated haloacetic acids are generally more carcinogenic than their chlorinated counterparts. nih.govresearchgate.net All tested dihaloacetic acids, including dibromoacetic acid, dichloroacetic acid, and bromochloroacetic acid, have been shown to induce liver neoplasms in mice. nih.gov

When comparing carcinogenic potency, some studies suggest that bromochloroacetic acid has a higher potency than dibromoacetic acid. nih.govmdpi.com The carcinogenicity of certain untested HAAs can be inferred through a "read-across" approach based on metabolism. researchgate.netnih.gov For instance, tribromoacetic acid is metabolized to dibromoacetic acid, suggesting a similar tumor profile. researchgate.netnih.gov This is supported by the listing of both compounds as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program. nih.govresearchgate.net The primary mechanisms underlying the carcinogenicity of HAAs are thought to involve electrophilicity, genetic toxicity, and oxidative stress. researchgate.net

Genotoxicity and Mutagenicity Assessments of this compound

Dibromoacetic acid has demonstrated genotoxic and mutagenic properties in various assays. who.intnih.gov It was found to be mutagenic in the Salmonella typhimurium strain TA100, both with and without metabolic activation. nih.govnih.gov In the SOS chromotest, dibromoacetic acid was shown to induce primary DNA damage in Escherichia coli. oup.com

Further studies have indicated that dibromoacetic acid can induce DNA damage in rat primary hepatocytes. nih.gov In vivo assessments, such as the mouse bone marrow micronucleus test, showed that it could induce chromosome damage. nih.gov Additionally, it increased the frequency of micronuclei in NIH3T3 cells. nih.gov Available data strongly suggest that dibromoacetic acid induces DNA damage and possesses genotoxic activity. iarc.frnih.gov This genotoxicity is considered a key characteristic contributing to its carcinogenicity. researchgate.net

DNA Damage Induction (e.g., DNA Adducts, DNA Strand Breaks, Micronucleus Formation)

This compound (DBCAA) has been the subject of research to understand its potential to induce DNA damage. Studies have investigated various endpoints, including the formation of DNA adducts, the induction of DNA strand breaks, and the formation of micronuclei, which are fragments of chromosomes or whole chromosomes left behind in the cytoplasm after cell division.

One of the key mechanisms by which DBCAA is thought to cause DNA damage is through the induction of oxidative stress. nih.gov This process leads to the formation of reactive oxygen species (ROS) that can damage cellular components, including DNA. A common biomarker for this type of damage is the formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts. Research has shown that administration of dibromoacetic acid, a related compound, leads to a significant increase in 8-OHdG levels in the liver DNA of mice. nih.gov This suggests that oxidative stress is a relevant pathway for DNA damage by haloacetic acids.

In addition to DNA adducts, studies have demonstrated that DBCAA and other bromine-containing haloacetic acids can cause DNA strand breaks. nih.gov Research using the Comet assay, a method for detecting DNA damage in individual cells, has shown that dibromoacetic acid induces DNA damage in Chinese hamster ovary (CHO) cells. nih.gov Furthermore, DNA strand breaks have been observed in human lymphoblast cell lines exposed to dibromoacetic acid. nih.gov

Micronucleus formation is another important indicator of genotoxicity. In vivo studies in mice have shown that dibromoacetic acid can induce a significant increase in micronucleated normochromatic erythrocytes in peripheral blood, particularly in males. nih.gov It has also been shown to cause chromosomal damage in the mouse bone-marrow micronucleus assay and to increase the number of micronuclei in NIH3T3 cells in vitro. nih.gov However, it did not induce micronuclei in the erythrocytes of newt larvae in one study. nih.gov

Table 1: Summary of DNA Damage Induced by this compound and Related Compounds

Endpoint Test System Compound Result Citation
DNA Adducts (8-OHdG) Male B6C3F1 Mice Liver Dibromoacetic Acid Increased nih.gov
DNA Strand Breaks Chinese Hamster Ovary (CHO) Cells (Comet Assay) Dibromoacetic Acid Positive nih.gov
DNA Strand Breaks Human Lymphoblast Cell Lines Dibromoacetic Acid Positive nih.gov
Micronucleus Formation Male B6C3F1 Mice Peripheral Blood Dibromoacetic Acid Increased nih.gov
Micronucleus Formation Mouse Bone Marrow Dibromoacetic Acid Positive nih.gov
Micronucleus Formation NIH3T3 Cells Dibromoacetic Acid Increased nih.gov
Micronucleus Formation Newt (Pleurodeles waltl) Larvae Erythrocytes Dibromoacetic Acid Negative nih.gov

Mutagenic Potential in Bacterial and Mammalian Cell Systems (e.g., Salmonella typhimurium Ames Test)

The mutagenic potential of this compound and its structural analogs has been evaluated in various bacterial and mammalian cell systems. The Salmonella typhimurium Ames test is a widely used assay to assess the mutagenic properties of chemical substances.

Studies have shown that dibromoacetic acid is mutagenic in S. typhimurium strain TA100, both with and without metabolic activation. who.intoup.com It has also been reported to be mutagenic in strain TA98. iarc.fr The mutagenicity of haloacetic acids in the Ames test appears to be influenced by the number and type of halogen substituents. For instance, in one study, the toxicity of brominated and chlorinated acetic acids in S. typhimurium TA100 decreased as the number of substituents increased. nih.gov

In addition to the Ames test, other bacterial assays have been employed. Dibromoacetic acid induced DNA repair in the SOS chromotest in Escherichia coli, indicating primary DNA damage. who.intnih.gov

Beyond bacterial systems, the mutagenic potential of these compounds has been investigated in mammalian cells. Dibromoacetic acid has been shown to induce mutations in rodent cell lines. nih.gov Glyoxylate (B1226380), a metabolite of dibromoacetic acid, is also reported to be mutagenic in bacteria. iarc.fr

Table 2: Mutagenicity of this compound and Related Compounds

Test System Strain/Cell Line Compound Result Citation
Salmonella typhimurium Ames Test TA100 Dibromoacetic Acid Mutagenic who.intoup.com
Salmonella typhimurium Ames Test TA98 Dibromoacetic Acid Mutagenic iarc.fr
SOS Chromotest Escherichia coli PQ37 Dibromoacetic Acid DNA Damage Induction who.intnih.gov
Mammalian Cells Rodent Cell Line Dibromoacetic Acid Mutagenic nih.gov

Role of Oxidative Stress in Genotoxicity

Oxidative stress is a significant mechanism contributing to the genotoxicity of this compound and other haloacetic acids. nih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. ROS can directly damage DNA, leading to mutations and other forms of genetic instability.

A key piece of evidence for the role of oxidative stress is the formation of 8-hydroxydeoxyguanosine (8-OHdG) DNA adducts. nih.gov Studies have demonstrated that exposure of experimental animals to several dihaloacetic and trihaloacetic acids, including dibromoacetic acid, results in the formation of these adducts. nih.gov The response was noted to be strongest with the brominated haloacetic acids. nih.gov

The induction of oxidative stress by these compounds has been observed in various in vitro assays. nih.gov This oxidative stress leads to the generation of ROS, which are capable of causing DNA damage and mutations. nih.gov The carcinogenicity of dibromoacetic acid may be linked to this genotoxic mechanism, as it induces DNA damage in bacteria, as well as in rodent and human cell lines. nih.gov

Reproductive and Developmental Toxicity of this compound

Spermatotoxicity and Male Reproductive System Effects

Dibromoacetic acid (DBA), a related compound to this compound, has been shown to exert significant toxic effects on the male reproductive system in animal models. oup.comepa.gov Research has identified spermatotoxicity as a particularly sensitive endpoint following exposure to dihaloacetic acids. nih.gov

Studies in male Sprague-Dawley rats have demonstrated that exposure to DBA can lead to a range of adverse effects on male reproductive parameters. who.int These include reductions in testis and epididymis weights, as well as testicular sperm head counts. who.int Furthermore, significant decreases in cauda sperm count and motility, along with an increased frequency of abnormal sperm morphology, have been observed. who.int Histopathological examinations have revealed delayed or altered spermiation. who.int

In one study, male rats were exposed to bromochloroacetic acid (BCA) for 14 days. This resulted in decreased epididymal sperm counts, a lower number of motile sperm, and an increased number of sperm with misshapen heads or tail defects. nih.gov Additionally, atypical residual bodies were observed in the seminiferous tubules. nih.gov The fertility of sperm from the cauda epididymis was significantly reduced in males exposed to BCA. oup.com

Table 3: Effects of Dibromoacetic Acid and Bromochloroacetic Acid on the Male Reproductive System in Rats

Compound Effect Citation
Dibromoacetic Acid Reduced testis and epididymis weights who.int
Dibromoacetic Acid Reduced testicular sperm head counts who.int
Dibromoacetic Acid Decreased cauda sperm count and motility who.int
Dibromoacetic Acid Increased abnormal sperm morphology who.int
Dibromoacetic Acid Delayed or altered spermiation who.int
Bromochloroacetic Acid Decreased epididymal sperm counts nih.gov
Bromochloroacetic Acid Decreased motile sperm nih.gov
Bromochloroacetic Acid Increased sperm with misshapen heads/tails nih.gov
Bromochloroacetic Acid Reduced fertility of cauda epididymal sperm oup.com

Female Reproductive Outcomes

Research into the effects of this compound and related compounds on female reproductive outcomes is less extensive than the research on male reproductive toxicity. nih.gov However, some studies have investigated the potential impacts on the female reproductive system.

In a study involving female Holtzman rats given dibromoacetic acid by gavage during early gestation, no treatment-related changes were observed in body weight, reproductive organ weights, number of implantation sites, number of resorptions, number of corpora lutea, or preimplantation losses. who.int The only significant effect noted was an increase in serum 17β-estradiol at the highest dose. who.int

Another study evaluated the effects of bromochloroacetic acid on female rats. who.int No effects were observed on the mating index, pregnancy index, or fertility index in two groups of females. who.int However, a statistically significant decrease in the number of live fetuses per litter and the total number of implants per litter was observed in the combined female groups at a specific dose. who.int

Developmental Effects in Animal Models

The potential for this compound and its analogs to cause developmental toxicity has been examined in animal models. In a study where male rats were treated with dibromoacetic acid and then mated with unexposed females, no developmental toxicity was observed in the fetuses conceived during the treatment period. who.int

In another study, dibromoacetic acid did not show teratogenic potential in the frog embryo teratogenesis assay using Xenopus. who.int However, in a reproductive toxicity study in rats, while no effects on mating performance or litter size were noted, an exposure-related decrease in pup body weights was observed, although the significance of this effect was not fully assessed. who.int

A range-finding developmental toxicity study in rats with dibromoacetic acid in drinking water noted exposure-related decreases in the body weights of pups, which was considered secondary to reduced water and feed consumption by the dams. nih.gov

Neurotoxicity Profile of Dibromoacetic Acid

Dibromoacetic acid (DBA), a common disinfection byproduct found in drinking water, has been the subject of toxicological research to determine its potential effects on the nervous system. mdpi.comnih.gov Studies have indicated that DBA can induce neurotoxic effects, particularly impacting the peripheral nervous system and neurobehavioral outcomes. researchgate.net

Neurobehavioral Alterations

Exposure to dibromoacetic acid has been shown to cause a range of neurobehavioral changes in animal models. researchgate.net Research in adolescent Fischer 344 rats exposed to DBA in their drinking water for six months identified concentration-related neuromuscular and sensorimotor deficits. nih.govnih.gov

Key neurobehavioral findings include:

Neuromuscular Toxicity: Observed effects comprised limb weakness, mild gait abnormalities, and hypotonia (decreased muscle tone). researchgate.netnih.gov

Sensorimotor Depression: Rats exposed to DBA showed decreased responses to external stimuli, such as a tail-pinch and click. researchgate.netnih.gov

These neurotoxic effects were apparent as early as one month into the exposure period but did not appear to worsen with continued exposure over the six-month study. nih.gov The lowest observable effect level for these neurobehavioral changes was established in the same study. nih.gov Interestingly, some research involving the nematode Caenorhabditis elegans reported a neuro-stimulating effect at environmentally relevant concentrations, which contrasts with findings from mammalian studies that used higher doses. mdpi.com

Table 1: Summary of Neurobehavioral Alterations Induced by Dibromoacetic Acid in Rats

FindingDescription
Neuromuscular ToxicityCharacterized by limb weakness, mild gait abnormalities, and hypotonia. researchgate.netnih.gov
Sensorimotor DepressionDemonstrated by diminished responses to tail-pinch and click stimuli. researchgate.netnih.gov
Decreased ActivityA reduction in overall motor activity observed at the highest exposure concentration. nih.gov
Chest ClaspingAn abnormal posture noted in animals at the highest exposure level. nih.gov

Neuropathological Findings

In conjunction with the observed behavioral changes, neuropathological examinations have revealed physical damage within the nervous system of rats exposed to dibromoacetic acid. nih.govnih.gov The primary site of damage appears to be the spinal cord. researchgate.netnih.gov

The main neuropathological findings include:

Degeneration of Spinal Cord Nerve Fibers: This was a major finding in rats exposed to mid and high concentrations of DBA. nih.govnih.gov

Cellular Vacuolization: Researchers also observed the formation of vacuoles (membrane-bound cavities) within cells of the spinal cord's gray matter and, occasionally, in the white matter tracts. nih.govnih.gov

Importantly, these pathological changes were specific to the spinal cord, as no treatment-related alterations were found in the brain, eyes, peripheral nerves, or peripheral ganglia in the same studies. nih.gov

Table 2: Neuropathological Findings in Rats Exposed to Dibromoacetic Acid

FindingLocationDescription
Nerve Fiber DegenerationSpinal CordA primary pathological outcome observed at mid and high exposure concentrations. nih.govnih.gov
Cellular VacuolizationSpinal Cord Gray & White MatterThe formation of vacuoles, primarily in the gray matter. nih.govnih.gov

Immunotoxicological Investigations of Dibromoacetic Acid

Research has also focused on the immunotoxic potential of dibromoacetic acid, investigating its effects on immune organs and cell functions. researchgate.netoup.com Studies in mice have demonstrated that DBA can induce distinct immunotoxic effects, primarily targeting the thymus and spleen. nih.govoup.com

Oral administration of DBA to BALB/c mice for 28 days resulted in observable immunotoxicity. nih.govoup.com Key findings from these investigations include:

Changes in Organ Weight: A dose-dependent decrease in the weight of the thymus and an increase in the weight of the spleen were reported. nih.govoup.com In another study with B6C3F1 mice, thymus weights were also decreased at the highest dose levels. who.int

Histological Alterations: Microscopic examination revealed cortical atrophy in the thymus and shrinkage of the white pulp in the spleen. nih.govoup.com

Induction of Apoptosis: DBA exposure led to apoptosis (programmed cell death) in a significant number of splenic and thymic lymphocytes. The percentage of apoptotic cells increased in a dose-dependent manner. nih.govoup.com Further investigation suggested that this apoptosis may be mediated by the Fas/FasL signaling pathway. oup.com

Altered Lymphocyte Function: The proliferative function of both splenic and thymic lymphocytes was found to be altered following DBA exposure. nih.govoup.com

Humoral and Cell-Mediated Immunity: In one study on B6C3F1 mice, exposure to DBA did not significantly affect humoral immunity (measured by IgM plaque assay and anti-sheep erythrocyte titers) or cell-mediated immunity (measured by the mixed-leukocyte response). nih.gov However, another study noted a significant reduction in the spleen's IgM antibody-forming cell response to sheep erythrocytes, indicating a decrease in humoral immunity. who.int

These findings collectively indicate that dibromoacetic acid can exert immunotoxic effects by inducing changes in immune organ structure and promoting the apoptosis of immune cells. oup.com

Table 3: Immunotoxicological Effects of Dibromoacetic Acid in Mice

EffectOrgan/Cell TypeObservation
Organ Weight ChangeThymusDose-dependent decrease in weight. nih.govoup.com
SpleenDose-dependent increase in weight. nih.govoup.com
Histological ChangesThymusCortical atrophy. nih.govoup.com
SpleenWhite pulp shrinkage. nih.govoup.com
ApoptosisThymic & Splenic LymphocytesDose-dependent increase in apoptosis. nih.govoup.com
Lymphocyte ProliferationThymic & Splenic LymphocytesAltered proliferative function. nih.govoup.com
Humoral ImmunitySpleenReduction in IgM antibody-forming cell response. who.int

Mechanistic Basis of Dibromochloroacetic Acid Toxicity

Cellular and Molecular Pathways of Carcinogenesis Induced by Dibromochloroacetic Acid

The carcinogenic potential of this compound is believed to stem from a combination of interconnected cellular and molecular events. These pathways involve enzymatic inhibition, epigenetic modifications, and alterations in gene expression that collectively contribute to the initiation and promotion of tumors.

A key event in the toxicity of this compound is its impact on glutathione (B108866) S-transferase-zeta (GSTz). iarc.frnih.gov This enzyme is crucial for the metabolism of DBA, catalyzing its biotransformation to glyoxylate (B1226380) in a glutathione-dependent process primarily in the liver cytosol. nih.govnih.gov However, DBA and other dihaloacetates have been shown to be mechanism-based inactivators of GSTz. nih.govacs.org This inactivation is irreversible and occurs through the covalent modification of the enzyme. acs.org

The reduction in GSTz activity has significant consequences. Firstly, it leads to decreased elimination of DBA, potentially prolonging its toxic effects. nih.govnih.gov Secondly, since GSTz is also involved in the tyrosine degradation pathway, its inhibition may lead to the accumulation of toxic endogenous intermediates. nih.gov This enzymatic inactivation is considered a potential mechanism contributing to the hepatocarcinogenicity of dibromoacetic acid. iarc.frnih.gov

This compound has been demonstrated to induce DNA hypomethylation, an epigenetic modification that can alter gene expression and contribute to carcinogenesis. iarc.frnih.gov Studies in both mice and rats have shown that exposure to DBA in drinking water leads to a dose- and time-dependent decrease in the 5-methylcytosine (B146107) content of DNA in the liver and kidneys. oup.comnih.govnih.gov

This hypomethylation is not random; it has been specifically observed in the promoter regions of important genes, including the c-myc proto-oncogene and the insulin-like growth factor II (IGF-II) gene. nih.govnih.govnih.gov The reduction in methylation of these genes is associated with their increased expression, suggesting a direct link between DBA-induced epigenetic changes and the modulation of cancer-related genes. nih.govnih.gov The ability of DBA to cause DNA hypomethylation is considered a key early event in its hepatocarcinogenicity. iarc.frnih.gov

Table 1: Effect of Dibromoacetic Acid on DNA Methylation

SpeciesOrganEffectGene(s) AffectedReference(s)
B6C3F1 MiceLiver, KidneyDNA Hypomethylationc-myc, IGF-II oup.com, nih.gov, nih.gov, nih.gov, nih.gov
Fischer 344 RatsLiver, KidneyDNA Hypomethylationc-myc oup.com, nih.gov, nih.gov, nih.gov

A direct consequence of DNA hypomethylation induced by this compound is the altered expression of critical genes involved in cell growth and proliferation. nih.govnih.gov Specifically, DBA exposure has been shown to increase the mRNA expression of the c-myc proto-oncogene and the insulin-like growth factor II (IGF-II) gene in the liver of mice and rats. nih.govnih.govnih.gov

The c-myc gene is a well-known proto-oncogene that plays a central role in regulating cell cycle progression, apoptosis, and cellular transformation. The IGF-II gene codes for a potent mitogen that is crucial for fetal development and can contribute to tumor growth when overexpressed in adults. The upregulation of these genes, driven by DBA-induced hypomethylation, is a plausible mechanism contributing to the development of liver tumors. nih.gov This modulation of gene expression is considered a significant early event in the carcinogenic process initiated by DBA. iarc.frnih.gov

The metabolism of this compound itself produces a genotoxic compound. The primary metabolite of DBA is glyoxylate, formed through the action of GSTz. nih.govnih.gov Research has shown that glyoxylate is mutagenic in various strains of Salmonella typhimurium. iarc.frnih.govnih.gov

This finding is significant as it provides a direct genotoxic link in the carcinogenic mechanism of DBA. While DBA itself is genotoxic, the mutagenicity of its primary metabolite adds another layer to its carcinogenic potential. iarc.frnih.gov The involvement of glyoxylate suggests that the metabolic activation of DBA contributes to its ability to induce mutations and, consequently, cancer. ca.gov

Mechanisms of Genotoxic Action

There is moderate evidence suggesting that the carcinogenicity of dibromoacetic acid involves a genotoxic mechanism. iarc.frnih.gov DBA has been shown to induce a range of genetic damage in various experimental systems.

One of the primary mechanisms of its genotoxicity is the induction of DNA adducts. nih.gov Specifically, acute oral administration of DBA to mice resulted in a significant increase in 8-hydroxydeoxyguanosine (8-OHdG) ratios in liver nuclear DNA, which is a marker of oxidative DNA damage. nih.gov This suggests that oxidative stress plays a role in the DNA damage caused by DBA. nih.gov

Table 2: Summary of Genotoxic Effects of Dibromoacetic Acid

EffectTest SystemReference(s)
DNA Adducts (8-OHdG)Mouse Liver nih.gov
DNA DamageBacteria, Rodent and Human Cell Lines nih.gov
MutationsBacteria, Rodent Cell Line nih.gov, oup.com
Micronucleus FormationMale Mice (in vivo) nih.gov
MutagenicitySalmonella typhimurium oup.com

Mechanisms Underlying Reproductive and Neurotoxic Effects

In addition to its carcinogenic and genotoxic properties, dibromoacetic acid also exerts toxic effects on the reproductive and nervous systems.

The primary reproductive toxicity of DBA is spermatotoxicity in male rats. nih.gov Exposure to DBA leads to delayed spermiation (retention of mature sperm in the seminiferous epithelium), the formation of atypical residual bodies, abnormal sperm morphology, and decreased sperm motility. nih.gov It is suggested that the formation of atypical residual bodies may result from the impairment of the degradative processes of Sertoli cells. nih.gov At higher doses, seminiferous tubule atrophy has been observed. nih.gov These effects highlight the potential of DBA to disrupt male reproductive function. researchgate.net

Dibromoacetic acid has also been identified as a neurotoxic agent. researchgate.net Studies in rats have demonstrated that DBA can induce neuromuscular toxicity. nih.govresearchgate.net The proposed mechanisms for its neurotoxicity involve the degeneration of spinal cord nerve fibers, changes in myelin, and gliosis, which have been observed in the brains of rats. researchgate.net These findings indicate that DBA can have detrimental effects on the structure and function of the nervous system. nih.gov

Environmental Health and Regulatory Implications of Dibromochloroacetic Acid

Exposure Assessment and Public Health Risk Evaluation

Evaluating the specific health risks of dibromochloroacetic acid in humans is challenging, as exposure does not occur in isolation. iarc.fr Instead, human exposure to this compound happens within a complex mixture of hundreds of disinfection byproducts present in disinfected drinking water and swimming pools. iarc.fr Consequently, no epidemiological studies have specifically evaluated exposure to only this compound. iarc.frnih.gov

Epidemiological research focuses on the health effects of these DBP mixtures, often using trihalomethanes (THMs) and the sum of five haloacetic acids (HAA5) as indicators or surrogates for the total DBP mixture. iarc.fracs.org These studies have consistently observed an association between long-term consumption of chlorinated drinking water and an increased risk of bladder cancer. acs.orgnh.gov Some research also suggests a potential link between DBP exposure and cancers of the colon and rectum. mdpi.com

Further research has investigated other health outcomes. Stronger associations have been found for exposure to brominated DBPs compared to their chlorinated counterparts for health effects such as bladder cancer and adverse reproductive outcomes like reduced mean birth weight. nih.govacs.org Animal studies have indicated potential links between exposure to certain HAAs and developmental effects, such as heart defects, as well as male reproductive effects at high concentrations. canada.ca However, results from human studies on developmental effects from DBP mixtures have been mixed, with more recent, robustly designed studies not observing many of the effects found in earlier research. nh.gov The inability to accurately assess exposure to the vast number of individual DBPs is a major limitation in these epidemiological studies. researchgate.net

Quantitative risk assessment for chemicals like this compound is a multi-step process used by regulatory agencies to estimate potential health risks from exposure. wur.nl This process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. wur.nl For disinfection byproducts, risk assessments often consider multiple exposure pathways, including oral ingestion, dermal absorption, and inhalation from activities like showering and bathing. researchgate.netphfscience.nz

For non-carcinogenic effects, risk is often characterized by comparing an estimated exposure level to a reference dose (RfD), which is an estimate of a daily exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. researchgate.net The hazard quotient, which is the ratio of exposure to the RfD, is used to indicate potential risk; a value less than one suggests a low health risk. phfscience.nz

For carcinogenic effects, risk is often quantified using a cancer slope factor, which is used to estimate the increased lifetime risk of developing cancer from a specific level of exposure. researchgate.net The U.S. Environmental Protection Agency (EPA) and other bodies develop these values based on toxicological data, primarily from animal studies. researchgate.netphfscience.nz For example, dibromoacetic acid is considered to be probably carcinogenic to humans based on sufficient evidence in animals. canada.capublications.gc.ca

Assessing the risk of complex DBP mixtures presents significant challenges. epa.gov One approach is the use of relative potency factors (RPF), which compares the toxicity of different chemicals to a well-studied reference chemical. epa.gov Another method is response addition, which sums the risks of individual components, sometimes incorporating data on the unidentified fraction of DBPs to provide a more complete picture of the total risk. epa.gov These probabilistic approaches help to generate estimates of potential health risks despite data limitations and uncertainties inherent in studying complex mixtures. epa.gov

Regulatory Frameworks and Guideline Values for Haloacetic Acids

Several national and international bodies regulate the concentration of haloacetic acids in drinking water to protect public health. The regulations typically focus on a group of the five most common HAAs, referred to as HAA5. This group includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. nh.govewg.org

In the United States , the Environmental Protection Agency (EPA) under the Stage 2 Disinfectants and Disinfection Byproducts Rule sets a Maximum Contaminant Level (MCL) for HAA5 at 0.060 milligrams per liter (mg/L) or 60 parts per billion (ppb). nih.govwustl.edu This standard is based on a locational running annual average, meaning compliance is determined by averaging the results of samples collected at each monitoring location over a year. publications.gc.ca

Canada has also established a Maximum Acceptable Concentration (MAC) for total HAA5 at 0.080 mg/L (80 µg/L), based on a locational running annual average of at least quarterly samples from the distribution system. canada.cacanada.ca Canadian guidelines also emphasize that water utilities should strive to keep concentrations as low as reasonably achievable (ALARA) without compromising the effectiveness of water disinfection. canada.ca

The European Union (EU) , in its Drinking Water Regulations of 2023, introduced a limit for total HAAs of 60 µg/L. hse.ieepa.ie This group also consists of the five primary haloacetic acids. hse.ie

The World Health Organization (WHO) has established individual guideline values for some of the specific haloacetic acids rather than a total HAA5 value. hse.ie For dibromoacetic acid, the WHO has not established a specific guideline value in its most recent comprehensive guidelines but provides detailed toxicological reviews. who.int

Regulatory Limits for Haloacetic Acids (HAA5) in Drinking Water

Regulatory BodyJurisdictionGuideline Value (HAA5)Notes
U.S. Environmental Protection Agency (EPA)United States0.060 mg/L (60 µg/L)Maximum Contaminant Level (MCL) based on a locational running annual average. nih.govwustl.edu
Health CanadaCanada0.080 mg/L (80 µg/L)Maximum Acceptable Concentration (MAC) based on a locational running annual average. canada.cacanada.ca
European UnionEU Member States60 µg/LParametric value for the sum of five specified haloacetic acids. hse.ieepa.ie

Regulating the complex mixtures of disinfection byproducts found in drinking water poses significant challenges for public health authorities. acs.org While regulations for HAA5 and THM4 exist, these compounds were chosen not because they are the sole drivers of toxicity, but to serve as indicators for the entire mixture of DBPs. acs.org

One of the primary challenges is the sheer number and variety of DBPs. Over 600 to 800 different DBPs have been identified, and many more remain uncharacterized. acs.orgmdpi.com The specific composition of this mixture can vary significantly depending on the source water quality (e.g., amount of natural organic matter and bromide), the type of disinfectant used, and the treatment process conditions. iarc.frircwash.org

Strategies for Mitigation of this compound in Water Treatment

Water utilities employ several strategies to control and mitigate the formation of this compound and other haloacetic acids. These approaches can be broadly categorized into precursor removal, optimization of disinfection, and post-formation removal. canada.cacanada.ca

Precursor Removal: The most common and often least costly approach is to remove the natural organic matter (NOM) that acts as a precursor for HAA formation before the disinfection stage. iwaponline.com

Enhanced Coagulation: This process optimizes the removal of NOM by adjusting the coagulant dose and pH. It has been shown to be effective in reducing the precursors for both HAAs and THMs. tandfonline.com

Activated Carbon Adsorption: Using Granular Activated Carbon (GAC) or Powdered Activated Carbon (PAC) can effectively adsorb NOM from the water before chlorine is added. researchgate.netnumberanalytics.com GAC filters can also contribute to the removal of HAAs after they have formed. researchgate.net

Membrane Filtration: Nanofiltration (NF) and reverse osmosis (RO) are highly effective at removing NOM and other dissolved solids, thereby significantly reducing the potential for DBP formation. numberanalytics.com

Disinfection Process Optimization: Modifying the disinfection process itself can minimize HAA formation.

Alternative Disinfectants: Using disinfectants other than free chlorine, such as chloramine (B81541) (monochloramine), chlorine dioxide, ozone, or ultraviolet (UV) light, can reduce the formation of HAAs. nih.govcanada.ca Chloramination, in particular, is often used as a secondary disinfectant to maintain a residual in the distribution system and is known to produce substantially lower levels of HAAs. nih.goviwaponline.com However, these alternatives can sometimes lead to the formation of other, different types of DBPs. gnest.org

Changing the Point of Disinfection: Applying chlorine after coagulation and filtration steps, rather than as a pre-disinfectant, ensures that a significant portion of the organic precursors has already been removed. canada.ca

Post-Formation Removal:

Biofiltration: Using biologically active filters, often GAC filters that have developed a biofilm, can effectively biodegrade HAAs that have already formed in the water. numberanalytics.comnih.gov

Advanced Oxidation Processes (AOPs): Technologies like ozonation combined with hydrogen peroxide (O3/H2O2) or UV with hydrogen peroxide (UV/H2O2) can degrade HAAs. numberanalytics.com

It is critical that any mitigation strategy does not compromise the primary goal of disinfection, which is to kill or inactivate pathogenic microorganisms and protect public health from waterborne diseases. canada.cacanada.ca

Summary of Mitigation Strategies for Haloacetic Acids

Strategy CategoryMethodMechanism of Action
Precursor RemovalEnhanced CoagulationOptimizes the physical removal of natural organic matter (NOM) before disinfection. tandfonline.com
Activated CarbonAdsorbs dissolved NOM from the water. researchgate.netnumberanalytics.com
Membrane Filtration (NF/RO)Physically blocks the passage of NOM and other dissolved solids. numberanalytics.com
Disinfection OptimizationAlternative Disinfectants (Chloramine, Ozone, UV)React differently with NOM, forming fewer HAAs compared to free chlorine. nih.govcanada.ca
Delayed ChlorinationReduces the amount of NOM present at the point of chlorine application. canada.ca
Post-Formation RemovalBiofiltrationMicroorganisms on filter media biodegrade HAAs into simpler compounds. numberanalytics.comnih.gov
Advanced Oxidation Processes (AOPs)Generate highly reactive hydroxyl radicals that chemically degrade HAAs. numberanalytics.com

Optimization of Disinfection Processes (e.g., Alternative Disinfectants, Ammonia (B1221849) Addition)

Controlling the formation of this compound (DBCAA) and other disinfection by-products (DBPs) is a critical objective for water treatment facilities. A primary strategy involves the optimization of disinfection processes, which includes the use of alternative disinfectants to free chlorine and the strategic addition of ammonia.

Alternative Disinfectants

The choice of disinfectant has a significant impact on the formation of haloacetic acids (HAAs). While free chlorine is a highly effective and widely used disinfectant, it readily reacts with natural organic matter (NOM) to form a variety of DBPs, including DBCAA, particularly when bromide is present in the source water. nih.gov Research has shown that alternative disinfectants can substantially reduce the formation of most HAAs.

Chloramines: Formed by the addition of ammonia to chlorinated water, chloramines are a common alternative. angier.orgharnett.org Treatment with chloramines generally produces significantly lower levels of HAAs compared to disinfection with free chlorine. nih.govgnest.org One study comparing treatment works found that the median concentration of nine HAAs (HAA9) was 16 µg/L in chloraminated water, compared to 44 µg/L in water disinfected with chlorine. amazonaws.com However, chloramination is not entirely without DBP formation; it can still produce dihaloacetic acids, though typically at much lower concentrations than chlorination. ncsu.eduunh.edu

Chlorine Dioxide: This disinfectant is known to form lower levels of most HAAs compared to free chlorine. nih.govresearchgate.net However, its effectiveness in minimizing HAAs can be compromised, as many water systems that use chlorine dioxide also use chlorine or chloramines for residual disinfection in the distribution system. nih.gov This subsequent chlorination can lead to the formation of HAAs.

Ozone: Ozonation is another alternative that can lower the formation of many HAAs relative to chlorination. nih.gov However, its impact is complex. Pre-ozonation can decrease the formation of trihalomethanes (THMs) and HAAs during post-chlorination for most types of water. nih.gov Conversely, for waters with low humic content, ozonation might lead to a net increase in these by-products. nih.gov Furthermore, ozonation can increase the formation potential of dihaloacetic acids and, in waters with elevated bromide levels, can shift the speciation towards more brominated HAAs. nih.govuq.edu.au

The following table summarizes a comparative study on the concentration of dibromoacetic acid found with different disinfection methods:

Disinfection MethodDibromoacetic Acid Concentration (µg/L)
Chlorination12.0 - 38.7
Chlorination + Chlorine Dioxide14.1 - 23.3
Chloramine + Chlorine Dioxide12.5
Data sourced from a study of Canadian drinking-water treatment facilities. iarc.fr

Ammonia Addition

The strategic addition of ammonia to form chloramines is a key optimization technique. When ammonia is added after an initial period of free chlorine contact time (a practice known as secondary chloramination), it effectively quenches further reactions between chlorine and DBP precursors. ncsu.edu This process significantly halts the continued formation of both THMs and HAAs, including DBCAA, as the water travels through the distribution system. ncsu.edu This effect is more pronounced when ammonia is added to the finished water rather than earlier in the treatment train, such as to filtered water. ncsu.edu

Advanced Treatment Technologies for Precursor Removal

A foundational strategy for mitigating the formation of this compound and other DBPs is the removal of their organic precursors from the source water before disinfection. tandfonline.com Natural organic matter (NOM) acts as the primary precursor material. Several advanced treatment technologies have proven effective in removing NOM and thereby reducing the DBP formation potential (DBPFP).

Enhanced Coagulation

Enhanced coagulation involves optimizing the coagulation process, typically by adjusting the pH and increasing the coagulant dose, to maximize the removal of NOM. researchgate.netontario.cawrc.org.za This process is a recognized Best Available Technology (BAT) for DBP precursor removal. The effectiveness of enhanced coagulation varies widely based on source water characteristics, coagulant type (e.g., alum, ferric chloride), dose, and pH. tandfonline.com Studies have demonstrated that optimizing these factors can lead to significant reductions in DBP precursors. For instance, enhanced coagulation can achieve removals of up to 60% for total organic carbon (TOC) and 40% for trihalomethane formation potential (THMFP). wrc.org.za Lowering the pH to a range of 5.0 to 6.0 is often key to maximizing organic removal. ontario.cawrc.org.za

Activated Carbon Adsorption

Activated carbon, used in either powdered (PAC) or granular (GAC) form, is a highly effective adsorbent for DBP precursors. tandfonline.com GAC is often used in filter beds and can preferentially remove DBP precursors over bulk NOM. tandfonline.com Research has shown that GAC can achieve high initial removal rates for HAA precursors, though its effectiveness can decline as the carbon bed becomes saturated over time. tandfonline.com In addition to precursor removal, GAC filters can develop a biologically active layer (becoming a biofilter), which can further reduce HAA concentrations through biodegradation. hep.com.cn

The table below illustrates the removal efficiency of GAC over time in a full-scale trial.

Operating TimeDOC RemovalTHM Precursor RemovalHAA Precursor Removal
50 Days80%95%89%
250 Days42%40%71%
Data from a full-scale GAC trial with an empty bed contact time (EBCT) of 21 minutes. tandfonline.com

Membrane Filtration

Membrane filtration technologies, particularly nanofiltration (NF) and reverse osmosis (RO), present a formidable barrier to DBP precursors. nih.gov

Nanofiltration (NF): NF membranes have pore sizes small enough to reject the majority of NOM molecules. tandfonline.com Studies have demonstrated that NF can achieve high rejection rates for HAA formation potential (HAAFP), with values of 81% reported for a single NF treatment step. deswater.com Combining coagulation with NF can enhance removal further, achieving over 82% rejection of dissolved organic carbon (DOC). deswater.com

Reverse Osmosis (RO): RO provides an even higher degree of separation, effectively removing both organic and inorganic DBP precursors. nih.gov RO systems are highly efficient at rejecting negatively charged molecules like haloacetic acids, with average rejections reported between 86% and 94%. aquaenergyexpo.com They are also effective at removing a wide range of organic precursors, with some studies showing THM precursor removal ranging from 86% to 97%. dergipark.org.tr

Advanced Oxidation Processes (AOPs)

Future Directions in Dibromochloroacetic Acid Research

Emerging Analytical Approaches

Traditional methods for the detection of haloacetic acids (HAAs), including dibromochloroacetic acid, often rely on gas chromatography with electron capture detection (GC-ECD). These established methods, such as U.S. EPA Methods 552.1, 552.2, and 552.3, necessitate time-consuming and laborious sample preparation steps, including liquid-liquid extraction and derivatization to convert the non-volatile acids into their more volatile methyl esters. researchgate.net

Emerging analytical approaches are moving towards direct injection techniques that minimize sample handling, reduce the use of hazardous chemicals, and increase throughput. Key advancements include:

Ion Chromatography coupled with Mass Spectrometry (IC-MS/MS): This technique is gaining prominence as it allows for the sensitive and rapid analysis of HAAs without the need for derivatization. thermofisher.com IC-MS/MS provides a high degree of automation, leading to excellent reproducibility. thermofisher.com The development of new stationary phases for ion chromatography columns can significantly reduce analysis times compared to older methods. thermofisher.com

Liquid Chromatography with Mass Spectrometry (LC-MS/MS): Similar to IC-MS/MS, LC-MS/MS methods offer direct analysis with high sensitivity and selectivity. researchgate.net Recent developments focus on large-volume injection (LVI) coupled with high-resolution mass spectrometry (HRMS), which enhances detection limits and allows for the simultaneous analysis of a wide range of HAAs. rsc.org

Capillary Electrophoresis (CE): CE, particularly when coupled with a pre-concentration step like solid-phase extraction (SPE), is another promising technique. The SPE-CE method has been developed for the analysis of all nine chlorinated and brominated HAAs, offering detection limits in the low microgram-per-liter range. proquest.com

These modern methods offer significant advantages over traditional GC-based approaches by providing faster, more efficient, and often more sensitive and selective detection of this compound and other HAAs in complex matrices like drinking water.

Table 1: Comparison of Traditional and Emerging Analytical Methods for Haloacetic Acids

FeatureTraditional GC-ECD MethodsEmerging IC-MS/MS & LC-MS/MS Methods
Sample Preparation Requires extraction and derivatizationDirect injection, minimal preparation
Analysis Time Long (e.g., >50 minutes per sample)Short (e.g., <20-35 minutes per sample)
Automation LimitedHigh degree of automation possible
Chemical Use Involves hazardous solvents and reagentsReduced use of hazardous chemicals
Selectivity GoodExcellent, with mass confirmation
Sensitivity Good (ng/L to µg/L range)Excellent (can achieve lower detection limits)

Advanced Toxicological Modeling and In Vitro Systems

Future toxicological research on this compound is moving beyond conventional animal testing and two-dimensional (2D) cell cultures towards more predictive and human-relevant models. These advanced systems aim to better replicate human physiology and provide more accurate data for risk assessment.

In Silico Models: Computational toxicology utilizes quantitative structure-activity relationship (QSAR) models and other algorithms to predict the toxicity of chemicals based on their molecular structure. nih.gov These in silico tools are increasingly used for rapid screening, prioritizing chemicals for further testing, and reducing reliance on animal experiments. nih.govnih.gov For this compound, such models can help predict various toxicological endpoints and compare its potential toxicity to other DBPs.

Three-Dimensional (3D) Cell Culture: Traditional 2D cell cultures lack the complex cell-to-cell interactions and microenvironment of living tissue. nih.gov 3D models, such as spheroids and organoids, offer a more physiologically relevant system for studying cellular responses to toxicants. researchgate.netlabroots.com These models can provide more accurate insights into the potential organ-specific toxicity of this compound.

Organs-on-a-Chip (OOC): This cutting-edge technology involves creating microfluidic devices that contain living human cells in miniature, functional organ-like structures. revvity.com OOCs can mimic the complex mechanical and physiological environment of human organs like the liver, kidney, and lung. revvity.comnih.gov These platforms allow for the study of a toxicant's metabolism, mechanism of action, and potential for organ-specific injury in a highly controlled, human-relevant context, offering a powerful alternative to animal models for assessing the risks of compounds like this compound. nih.govemulatebio.com

Table 2: Overview of Advanced Toxicological Models

Model TypeDescriptionApplication for this compound
In Silico (e.g., QSAR) Computer-based models that predict toxicity from chemical structure.Rapidly screen for potential hazards, predict toxic endpoints, and prioritize for further testing.
3D Cell Culture (Spheroids/Organoids) Cells grown in three-dimensional aggregates that mimic tissue-like structures.Assess organ-specific toxicity (e.g., hepatotoxicity) in a more physiologically relevant context than 2D cultures.
Organs-on-a-Chip (OOC) Microfluidic devices with living cells that replicate the functional units of human organs.Investigate metabolism, dynamic toxic responses, and multi-organ interactions in a human-relevant system.

Integrated Omics Approaches in Mechanistic Studies

To fully understand the mechanisms by which this compound exerts its toxic effects, future research will increasingly rely on integrated "omics" approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecular perturbations caused by exposure.

Genomics and Transcriptomics: These fields study an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. Microarray and RNA-sequencing technologies can reveal how this compound exposure alters gene expression, identifying key pathways and cellular processes that are disrupted.

Proteomics: This is the large-scale study of proteins. Proteomic analyses can identify changes in protein expression and modification following exposure to a toxicant. Studies have already begun to use this approach to identify specific proteins in testicular cells whose synthesis is compromised by dibromoacetic acid exposure, pointing to direct molecular targets of toxicity. researchgate.net

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a cell or organism. It provides a functional readout of the cellular state. A recent study on the effects of haloacetic acids, including dibromoacetic acid (DBAA), on the freshwater indicator species Daphnia magna used metabolomics to assess molecular-level toxicity. nih.gov The study found that exposure to DBAA and other HAAs led to significant changes in the metabolic profile, particularly perturbations in the citric acid cycle and purine (B94841) metabolism pathways. nih.gov

By integrating data from these different omics levels, researchers can construct detailed models of the adverse outcome pathways (AOPs) for this compound, linking the initial molecular interaction to adverse effects at the cellular, organ, and whole-organism levels.

Epidemiological Investigations on Specific this compound Exposure

A significant gap in the current understanding of this compound is the lack of human carcinogenicity data and specific epidemiological studies. who.intnih.gov Most existing research has focused on complex mixtures of disinfection byproducts or has used surrogates like total trihalomethanes (THMs) or the sum of five specific haloacetic acids (HAA5) for exposure assessment. nih.govresearchgate.net

Future epidemiological research must overcome the challenge of isolating the effects of individual compounds from complex environmental mixtures. Key future directions include:

Development of Specific Biomarkers: A critical need is the development and validation of reliable biomarkers of exposure for specific HAAs. While some studies have explored urinary levels of certain HAAs, compounds like dibromoacetic acid were often below the limit of detection. nih.govnih.gov More sensitive methods are needed to accurately quantify internal exposure in human populations.

Advanced Exposure Modeling: Future studies will need to employ more sophisticated exposure models that can better estimate individual HAA exposures by integrating data on water quality, treatment processes, water use patterns (ingestion, showering, etc.), and internal biomarkers.

Molecular Epidemiology: Integrating molecular data (e.g., genetic susceptibility markers, omics profiles) into epidemiological studies can help identify individuals or subpopulations who may be more vulnerable to the effects of this compound and can strengthen the evidence for causal relationships between exposure and disease.

While challenging, well-designed epidemiological studies that can more accurately assess exposure to specific brominated HAAs are essential for informing public health regulations and accurately characterizing the human health risk posed by this compound.

Q & A

Q. What strategies optimize DBCAA detection in complex environmental matrices?

  • Methodological Answer: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates DBCAA from seawater or wastewater. Method detection limits (MDLs) of 0.4 µg/L are achieved via gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl esterification). Matrix spikes and isotope dilution (e.g., ¹³C-DBCAA) correct for recovery variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.